Ethyl 2-Cyano-3-(2-furanyl)acrylate
Description
Chemical Identity and Nomenclature
This compound is a heterocyclic organic compound characterized by its complex nomenclature reflecting multiple functional groups within a single molecular framework. The compound exists in both geometric isomers, with the most thermodynamically stable form being the (E)-configuration. The International Union of Pure and Applied Chemistry name for this compound is ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate, though numerous synonymous designations exist in chemical literature.
The compound is identified by several Chemical Abstracts Service registry numbers, primarily 23973-22-0 and 67449-75-6, reflecting different stereochemical configurations and registration histories. Additional identifiers include NSC643041 and ChEMBL4060284, facilitating database searches and chemical procurement. The molecular formula C₁₀H₉NO₃ corresponds to a molecular weight of 191.18 grams per mole, with the compound typically appearing as a pale yellow crystalline solid at room temperature.
The extensive synonymous nomenclature includes designations such as ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate, ethyl furfurylidenecyanoacetate, and 2-Cyano-3-furane-2-yl-acrylic acid ethyl ester. These various names reflect the compound's multifaceted structural characteristics and the different naming conventions employed across chemical disciplines and historical periods.
Historical Context and Development
The development of this compound can be traced to advances in heterocyclic chemistry and the exploration of cyano-substituted acrylate compounds during the mid-20th century. The compound was first documented in chemical databases in 2005, with subsequent structural modifications and characterizations occurring through 2025. This timeline reflects the compound's relatively recent emergence in systematic chemical research compared to simpler cyanoacrylate structures.
The synthetic methodology for preparing this compound primarily relies on the Knoevenagel condensation reaction, a well-established organic transformation that gained prominence in the early 20th century. This reaction involves the condensation of ethyl cyanoacetate with 2-furaldehyde in the presence of basic catalysts such as piperidine or pyridine under reflux conditions. The optimization of this synthetic route has been crucial for making the compound accessible for research applications.
Crystal structure determinations have been documented with specific Cambridge Crystallographic Data Centre numbers, including CCDC 880275, indicating systematic structural characterization efforts. These crystallographic studies have provided detailed three-dimensional molecular geometry data essential for understanding the compound's chemical behavior and intermolecular interactions.
The compound's entry into various chemical databases and research publications represents a collaborative effort across multiple institutions and countries. The assignment of different registry numbers and database identifiers reflects the global nature of chemical research and the need for standardized identification systems in an increasingly interconnected scientific community.
Importance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its exceptional versatility as a synthetic building block and its unique reactivity profile. The compound's importance stems from its ability to participate in diverse chemical transformations, making it invaluable for constructing complex heterocyclic structures and pharmaceutical intermediates. The presence of multiple reactive sites within the molecule enables chemists to pursue various synthetic strategies for target molecule construction.
Research applications of this compound span multiple areas of organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. The furan ring system provides aromatic character and potential for π-π interactions with biological macromolecules, while the cyano group serves as both an electron-withdrawing group and a versatile functional handle for further chemical elaboration. The acrylate moiety contributes additional reactivity through its double bond and ester functionality.
The compound has demonstrated particular utility in Michael addition reactions, where it can function as an electrophilic acceptor. This reactivity pattern has been exploited in the construction of complex molecular frameworks, including various heterocyclic systems. The ability to undergo nucleophilic addition reactions at the β-position of the acrylate system, combined with the electronic effects of the cyano and furan substituents, creates unique regioselectivity patterns that are valuable in synthetic chemistry.
| Research Application | Reaction Type | Key Features |
|---|---|---|
| Heterocyclic Synthesis | Knoevenagel Condensation | Furan ring incorporation |
| Michael Acceptor Chemistry | Nucleophilic Addition | β-Position selectivity |
| Pharmaceutical Intermediates | Multi-step Synthesis | Functional group tolerance |
| Polymer Chemistry | Polymerization Reactions | Acrylate backbone reactivity |
Recent investigations have explored the compound's potential in advanced synthetic methodologies, including tandem reaction sequences and one-pot synthetic approaches. These studies have revealed the compound's ability to participate in complex multi-step transformations, leading to structurally diverse products with potential biological activity. The development of new synthetic protocols utilizing this compound continues to expand its utility in chemical research.
The compound's significance extends to materials science applications, where its polymerizable acrylate functionality and aromatic character contribute to the development of specialized polymeric materials. Research into cyanoacrylate-based materials has shown that structural modifications, such as the incorporation of furan rings, can significantly alter material properties and performance characteristics. These investigations have implications for developing new adhesives, coatings, and functional materials with tailored properties.
Properties
IUPAC Name |
ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUIHHHTGARFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Knoevenagel Condensation
The most common method for synthesizing Ethyl 2-Cyano-3-(2-furanyl)acrylate is through the Knoevenagel condensation reaction. This method involves the following steps:
- Reactants : Ethyl cyanoacetate and 2-furaldehyde.
- Catalyst : A base such as piperidine or sodium ethoxide is typically used to facilitate the reaction.
- Solvent : The reaction is often conducted in ethanol or other suitable solvents.
Reaction Mechanism:
- The base deprotonates ethyl cyanoacetate, forming an enolate ion.
- This enolate ion then attacks the carbonyl carbon of 2-furaldehyde, forming a β-hydroxy ester intermediate.
- The intermediate undergoes dehydration to yield this compound.
Alternative Synthesis Routes
In addition to the Knoevenagel condensation, other methods have been explored for synthesizing this compound:
Microwave-Assisted Synthesis : This method employs microwave irradiation to enhance reaction rates and yields. For instance, a mixture of furaldehyde and ethyl cyanoacetate can be irradiated under controlled conditions, significantly reducing reaction times while maintaining high yields.
One-Pot Reactions : Recent studies have demonstrated that one-pot tandem processes can be effective in synthesizing this compound by combining multiple reaction steps into a single procedure, thus simplifying the synthesis process.
Industrial Production Methods
In industrial settings, continuous flow processes are often employed to optimize production efficiency and yield. Automated reactors can be utilized to maintain optimal conditions for the reaction, allowing for better control over temperature and reactant concentrations.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of different preparation methods for this compound:
| Method | Reactants | Catalyst | Yield (%) | Time Required |
|---|---|---|---|---|
| Knoevenagel Condensation | Ethyl cyanoacetate + 2-furaldehyde | Piperidine/Sodium ethoxide | High | Several hours |
| Microwave-Assisted Synthesis | Ethyl cyanoacetate + 2-furaldehyde | None | High | Minutes |
| One-Pot Reaction | Various reactants | None | Moderate | Varies |
| Continuous Flow Process | Ethyl cyanoacetate + 2-furaldehyde | Automated control | Very High | Continuous |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: Ammonia or amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.
Substitution: Amide derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-Cyano-3-(2-furanyl)acrylate possesses a molecular formula of and a molecular weight of approximately 191.18 g/mol. Its structure includes a cyano group and a furan ring, which contribute to its reactivity and potential applications in synthetic chemistry and medicinal research.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds due to its dual functionality (cyano and ester groups). The compound can undergo several reactions, including:
- Knoevenagel Condensation : It can react with aldehydes to form α,β-unsaturated carbonyl compounds.
- Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Knoevenagel Condensation | Reacts with aldehydes to form α,β-unsaturated compounds |
| Michael Addition | Acts as an electrophile in nucleophilic addition |
This compound has shown promising biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves electrophilic interactions with biological macromolecules, which can lead to enzyme inhibition or modulation of receptor functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | >128 µg/mL |
Anticancer Properties
In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines. The compound has been found to induce apoptosis and inhibit cell cycle progression.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Growth Inhibition (GI%) |
|---|---|
| HOP-92 (Lung) | 71.8 |
| NCI-H460 (Lung) | 66.12 |
| ACHN (Renal) | 66.02 |
| RFX 393 (Renal) | 84.17 |
Medicinal Chemistry Applications
Ongoing research is exploring the potential of this compound as a drug candidate for various diseases. Its unique structural features enhance its binding affinity to biological targets compared to non-substituted analogs.
Case Study: Anticancer Mechanism
A study demonstrated that this compound significantly affects cell cycle progression in renal carcinoma cells by increasing the G0–G1 phase population while decreasing S and G2/M phase populations, indicating its potential as an anticancer agent through modulation of key metabolic pathways.
Industrial Applications
In industry, this compound is used in the production of adhesives, coatings, and polymers due to its reactive cyano and ester groups. Its ability to form diverse derivatives makes it valuable for developing specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Acrylate (CAS: 140-88-5)
Molecular Formula: C₅H₈O₂ Molecular Weight: 100.12 g/mol Structure: A simple acrylate ester lacking the cyano and furanyl substituents.
Key Differences :
- Electronic Effects: The cyano group in this compound enhances electrophilicity, making it more reactive toward nucleophilic additions compared to Ethyl Acrylate .
Ethyl (2E)-2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)acrylate
Molecular Formula : C₁₇H₁₈N₂O₆ (inferred from )
Structure : A nitro- and tetrahydrofuran-oxy-substituted derivative of the parent compound.
Key Differences :
Research Findings and Implications
- Reactivity: this compound’s electron-deficient acrylate system facilitates reactions with amines or thiols, a trait exploited in the synthesis of heterocyclic compounds .
- Solubility : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is likely higher than Ethyl Acrylate due to its polar substituents.
Q & A
Q. What are the common synthetic routes for Ethyl 2-Cyano-3-(2-furanyl)acrylate, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation , involving a cyanoacetate derivative and a furan-containing aldehyde. Key steps include:
- Reactant selection : Use ethyl cyanoacetate and 2-furaldehyde as starting materials.
- Catalyst optimization : Employ ammonium acetate or piperidine as catalysts in aprotic solvents (e.g., ethanol or toluene).
- Temperature control : Reactions are often conducted under reflux (70–90°C) with monitoring via TLC or HPLC.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves yield and purity.
Optimization involves adjusting molar ratios (1:1 to 1:1.2 for aldehyde:cyanoacetate), solvent polarity, and catalyst loading (5–10 mol%) to minimize side products like dimerization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.5–8.5 ppm for furan protons; δ 4.2–4.4 ppm for ester -OCH₂) and ¹³C NMR (δ 160–165 ppm for carbonyl groups) confirm structure.
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups.
- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. For example, the furan ring’s planarity and conjugation with the acrylate group can be confirmed .
- Cross-referencing databases : Compare experimental data with NIST spectral libraries to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile components.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Safety Data Sheets (SDS) recommend avoiding skin contact due to potential irritancy .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron density and frontier orbitals.
- Key outputs : HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (to identify nucleophilic/electrophilic sites).
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Studies on similar acrylates show deviations <10 nm in λmax when solvent effects are included .
Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?
- Purity checks : Use HPLC or GC-MS to confirm sample integrity. Impurities (e.g., unreacted aldehyde) may skew NMR/IR results.
- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for ethanol) to improve spectral alignment.
- Vibrational analysis : Assign IR peaks via normal mode analysis, focusing on cyano and ester groups. Discrepancies in C≡N stretches may arise from anharmonicity not captured in DFT .
Q. What strategies optimize the compound’s bioactivity, such as antioxidant or anti-inflammatory effects?
- Structural modification : Introduce electron-donating groups (e.g., -OH, -OCH₃) to the furan ring to enhance radical scavenging.
- In vitro assays : Test DPPH/ABTS radical inhibition (for antioxidants) and COX-2 inhibition (for anti-inflammatory activity).
- Dose-response studies : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For example, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate derivatives showed IC₅₀ values of 12–18 µM in DPPH assays .
Q. How can reaction mechanisms for this compound synthesis be analyzed using kinetic studies?
- Rate determination : Monitor reaction progress via in situ FTIR or NMR to track aldehyde consumption.
- Activation energy calculation : Perform Arrhenius plots at multiple temperatures (e.g., 50–90°C).
- Isotopic labeling : Use deuterated solvents (e.g., CD₃OD) to identify proton transfer steps in the Knoevenagel mechanism .
Q. What challenges arise in refining crystallographic data for this compound?
- Twinning : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Disorder : Apply PART/SUMP restraints to resolve ambiguous electron density in the furan ring.
- Data quality : High-resolution (<1.0 Å) datasets minimize R-factor errors. For example, SHELXL refinement of similar esters achieved R1 values <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
